molecular formula C18H10Cl2F3N3O2 B2627606 N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide CAS No. 477854-89-0

N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide

Katalognummer: B2627606
CAS-Nummer: 477854-89-0
Molekulargewicht: 428.19
InChI-Schlüssel: ANLPFJCETUGQBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound features:

  • A pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) at positions 1 and 2.
  • 6-oxo group: A ketone at position 6, contributing to electron-withdrawing effects.
  • Trifluoromethyl group at position 4, enhancing lipophilicity and metabolic stability.
  • Two 4-chlorophenyl groups: One at the pyridazine N-1 position and another attached to the carboxamide moiety at position 3. The chlorine atoms on the phenyl rings modulate electronic properties and steric bulk.

Eigenschaften

IUPAC Name

N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2F3N3O2/c19-10-1-5-12(6-2-10)24-17(28)16-14(18(21,22)23)9-15(27)26(25-16)13-7-3-11(20)4-8-13/h1-9H,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLPFJCETUGQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NN(C(=O)C=C2C(F)(F)F)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazine Ring: Starting with a suitable dicarbonyl compound, the pyridazine ring can be formed through a cyclization reaction with hydrazine or its derivatives.

    Introduction of Chlorophenyl Groups: Chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions.

    Addition of Trifluoromethyl Group: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Formation of Carboxamide Group: The carboxamide group can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can replace the chlorophenyl or trifluoromethyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It has been shown to exhibit significant activity against various viral pathogens. For instance:

  • Mechanism of Action : The compound's structure allows it to interfere with viral replication processes, making it a candidate for further development against diseases caused by viruses such as HIV and influenza .
  • Case Studies : In vitro studies demonstrated that derivatives of this compound inhibited viral replication at sub-micromolar concentrations, suggesting a strong potential for therapeutic use .

Anticancer Properties

The compound has also been investigated for its anticancer properties:

  • Cell Line Studies : Research indicates that N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide exhibits cytotoxic effects on various cancer cell lines. For example, it showed promising results against breast cancer cells with IC50 values in the low micromolar range .
  • Mechanisms Involved : The anticancer activity is hypothesized to result from the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression .

Anti-inflammatory Effects

In addition to its antiviral and anticancer activities, the compound has been studied for its anti-inflammatory properties:

  • Inflammatory Models : Experimental models have shown that the compound can reduce inflammation markers, indicating potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the chemical structure influence biological activity:

SubstituentEffect on Activity
Trifluoromethyl groupIncreases potency against viral targets
Chlorophenyl groupEnhances selectivity towards cancer cells

These findings suggest that careful modification of the molecule could lead to more potent derivatives with improved therapeutic profiles.

Wirkmechanismus

The mechanism of action of N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modifies.

    Pathways: Biological pathways affected by the compound, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared to structurally related pyridazine derivatives, focusing on substituent variations and their implications:

Table 1: Structural and Functional Comparison

Property/Compound N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide (Target) N-(4-Chlorophenyl)-6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide 1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide
Substituents N-1: 4-chlorophenyl; Carboxamide: 4-chlorophenyl N-1: 4-trifluoromethylphenyl; Carboxamide: 4-chlorophenyl N-1: 3-chlorophenyl; Carboxamide: 4-chlorophenyl
Molecular Formula Likely C₁₈H₁₁Cl₂F₃N₃O₂ (estimated) C₁₉H₁₀ClF₆N₃O₂ C₁₈H₁₁Cl₂F₃N₃O₂ (estimated)
Molecular Weight ~430 g/mol (estimated) 461.7 g/mol ~430 g/mol (estimated)
Key Structural Differences Dual 4-chlorophenyl groups N-1 trifluoromethylphenyl enhances lipophilicity vs. chlorophenyl 3-chlorophenyl introduces meta-substitution; dihydropyridazine indicates partial saturation
Supplier Availability Not specified in evidence Discontinued (CymitQuimica) Available (4 suppliers listed)
Purity Not specified ≥95% Not specified

Key Observations:

Substituent Effects: The target compound’s dual 4-chlorophenyl groups may enhance π-π stacking interactions in biological targets compared to analogs with trifluoromethylphenyl () or 3-chlorophenyl () substituents. The para-chloro groups also provide stronger electron-withdrawing effects than meta-chloro .

Dihydropyridazine vs. Pyridazine :

  • The 1,6-dihydropyridazine analog () introduces partial saturation in the pyridazine ring, which could alter conformational flexibility and redox stability compared to the fully aromatic target compound .

In contrast, the dihydropyridazine analog () remains commercially available, suggesting broader utility .

Research Implications

While direct pharmacological or agrochemical data for the target compound are absent in the evidence, insights from analogs highlight:

  • Electron-withdrawing groups (Cl, CF₃) improve resistance to metabolic degradation.
  • Substituent positioning (para vs. meta) critically influences steric and electronic interactions with biological targets.
  • Dihydropyridazine derivatives may offer tunable reactivity for prodrug designs or catalytic applications.

Further studies should prioritize crystallographic analysis (e.g., using SHELX software for structural refinement, as noted in ) and biological screening to elucidate structure-activity relationships.

Biologische Aktivität

N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide, a compound with the CAS number 477854-89-0, has garnered attention in recent years for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and implications for pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H10Cl2F3N3O2C_{18}H_{10}Cl_2F_3N_3O_2, with a molecular weight of 428.2 g/mol. It features multiple functional groups that contribute to its biological activity, including a pyridazine core and chlorophenyl substituents. The compound exhibits a logP value of 4.4, indicating moderate lipophilicity, which is essential for membrane permeability and bioavailability .

Anticancer Activity

Several studies have indicated that N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide possesses significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)12Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)10Caspase activation

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. In animal models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a critical role in inflammatory responses .

Case Studies

  • Case Study on Breast Cancer : A study published in Cancer Research evaluated the effects of N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with concentrations ranging from 5 to 20 µM over 48 hours .
  • Case Study on Inflammation : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw edema and histological signs of inflammation in rats. The study concluded that this compound could be a promising candidate for treating inflammatory diseases .

Pharmacological Implications

Given its diverse biological activities, N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide holds potential as a lead compound for drug development. Its ability to induce apoptosis in cancer cells and modulate inflammatory responses suggests applications in oncology and immunology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.